Product packaging for Aloc-Trp-OH(Cat. No.:CAS No. 110637-46-2)

Aloc-Trp-OH

Cat. No.: B3017495
CAS No.: 110637-46-2
M. Wt: 288.303
InChI Key: LAGUHCRPQDBLGF-ZDUSSCGKSA-N
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Description

Evolution of Protecting Group Strategies in Organic Synthesis

The use of protecting groups has been an integral part of organic synthesis for nearly a century, evolving from simple, ad-hoc solutions to highly sophisticated and strategic applications. acs.org Early synthetic endeavors often contended with a lack of chemoselectivity, leading to low yields and complex mixtures of products. The concept of temporarily masking a reactive site allowed chemists to direct reactions to specific parts of a molecule. wikipedia.org

A significant milestone in this evolution was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield. chempep.com This revolutionary technique, which involves building a peptide chain on a solid resin support, necessitated the development of robust and reliable protecting group strategies. The first major strategy was the Boc/Bzl approach, which uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and harsher acid-labile groups like benzyl (B1604629) (Bzl) for semi-permanent side-chain protection. wikipedia.orgchempep.com

The quest for milder reaction conditions led to the development of the Fmoc/tBu strategy. This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, while acid-labile groups like tert-butyl (tBu) protect the side chains. wikipedia.orgchempep.com The mild conditions required for Fmoc removal made this strategy highly popular and compatible with a wider range of sensitive peptide sequences. chempep.com These systematic approaches represent a significant leap from earlier solution-phase methods, enabling the routine synthesis of complex peptides. wikipedia.org

The Pivotal Role of Tryptophan Indole (B1671886) Protection in Modern Peptide Chemistry

Tryptophan (Trp), with its unique indole side chain, presents a specific challenge in peptide synthesis. nih.gov The indole ring is electron-rich and highly susceptible to modification under the acidic conditions frequently used for deprotection and cleavage from the resin support. thermofisher.comnih.gov Without protection, the indole nucleus can undergo several detrimental side reactions:

Alkylation: During the final cleavage step, typically performed with strong acids like trifluoroacetic acid (TFA), carbocations are generated from the removal of other side-chain protecting groups (e.g., from arginine or lysine) or from the resin linker itself. These electrophilic species can attack the tryptophan indole ring, leading to undesired alkylated by-products. thermofisher.comresearchgate.net For instance, sulfonyl-based protecting groups like Pmc or Pbf, commonly used for arginine, can shift to the tryptophan indole during TFA deprotection. iris-biotech.depeptide.com

Oxidation: The indole ring is also prone to oxidation, a reaction that is generally irreversible and leads to degradation of the peptide. thermofisher.com

These side reactions reduce the yield of the desired peptide and complicate purification. nih.gov Consequently, protecting the indole nitrogen with an electron-withdrawing group is a crucial strategy in modern peptide chemistry. This protection deactivates the indole ring, diminishing its susceptibility to electrophilic attack and oxidation during acidic treatments. thermofisher.com Common protecting groups for the tryptophan indole include the tert-butyloxycarbonyl (Boc) group in Fmoc synthesis or the formyl (For) group in Boc-based synthesis. peptide.comgoogle.com The use of N-in-protected tryptophan derivatives is a standard practice to ensure the integrity of the peptide during synthesis and cleavage. thermofisher.com

Principles and Significance of Orthogonal Protecting Groups in Multi-Step Synthesis

The concept of orthogonality is a cornerstone of modern protecting group strategy, particularly in the synthesis of complex molecules with multiple functional groups. organic-chemistry.org An orthogonal protecting group strategy involves the use of two or more distinct classes of protecting groups within the same molecule, where each class can be removed by a specific set of chemical conditions without affecting the others. organic-chemistry.orgbiosynth.com

This principle allows for the selective deprotection and modification of specific sites in a complex molecule in any desired order. biosynth.com The significance of this approach is profound, as it provides chemists with precise control over the synthetic route, enabling the construction of intricate molecular architectures such as branched peptides, cyclic peptides, and peptide conjugates. wpmucdn.com

The most widely used orthogonal combination in SPPS is the Fmoc/tBu pair. biosynth.com

The Fmoc group protects the α-amino group and is removed by treatment with a mild base, typically piperidine (B6355638). chempep.com

tBu-based groups protect the amino acid side chains and are removed by treatment with a moderately strong acid, such as TFA. biosynth.com

The stability of tBu groups to piperidine and the stability of the Fmoc group to TFA allow for the sequential deprotection of the N-terminus for chain elongation without disturbing the side-chain protection. The allyloxycarbonyl (Alloc) group introduces another layer of orthogonality, as it is stable to both the acidic and basic conditions used for tBu and Fmoc removal, respectively, but can be selectively cleaved using palladium(0) catalysis. wpmucdn.comthaiscience.info

Protecting GroupAbbreviationCleavage ConditionStability
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable to acid
tert-ButyloxycarbonylBocAcid (e.g., TFA)Stable to base
AllyloxycarbonylAllocPalladium(0) CatalysisStable to acid and base

Historical Development and Early Applications of the Allyloxycarbonyl (Alloc) Group

The allyloxycarbonyl (Alloc) protecting group has emerged as a versatile and valuable tool in organic synthesis, prized for its unique cleavage conditions that impart orthogonality to the more common Boc and Fmoc groups. total-synthesis.comhighfine.com The Alloc group is stable under a wide range of acidic and basic conditions, making it fully compatible with both Fmoc/tBu and Boc/Bzl peptide synthesis strategies. iris-biotech.de

Its removal is achieved under mild, near-neutral conditions via palladium(0)-catalyzed allylic cleavage, often in the presence of a nucleophilic scavenger like phenylsilane (B129415) to prevent side reactions. wpmucdn.comelectronicsandbooks.com This distinct deprotection mechanism allows for the unmasking of a specific functional group—be it an amine, alcohol, or carboxylic acid—while other acid- or base-labile protecting groups remain intact. chempep.comwpmucdn.com

Early applications of the Alloc group capitalized on this orthogonality to create complex peptide structures. It became instrumental in the on-resin synthesis of:

Cyclic peptides: Where a side-chain amine and a side-chain carboxyl group are deprotected on the resin to form a lactam bridge. wpmucdn.comresearchgate.net

Branched peptides: By selectively deprotecting a side-chain amine (e.g., of lysine) to allow for the growth of a second peptide chain. wpmucdn.com

Glycopeptides and other conjugates: Enabling the selective deprotection of a specific site for modification with other molecules. electronicsandbooks.com

The development of the Alloc group provided chemists with an essential tool for expanding the complexity and diversity of synthetically accessible peptides, solidifying its role in advanced peptide and organic chemistry. iris-biotech.deacs.org

Compound Data

Table of Physicochemical Properties for Aloc-Trp-OH

Property Value
Chemical Name N-alpha-Allyloxycarbonyl-L-tryptophan
Synonyms Alloc-Trp-OH, Aloc-L-Trp-OH
CAS Number 110637-46-2
Molecular Formula C₁₅H₁₆N₂O₄
Molecular Weight 288.3 g/mol
Appearance White solid (typical)

| Storage Temperature | 2-8°C |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O4 B3017495 Aloc-Trp-OH CAS No. 110637-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUHCRPQDBLGF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Allyloxycarbonyl Tryptophan Derivatives

Direct Synthesis Routes for N-alpha-Allyloxycarbonyl-L-tryptophan (Aloc-Trp-OH)

The most straightforward approach to obtaining this compound involves the direct N-acylation of the alpha-amino group of L-tryptophan. This transformation requires careful selection of reagents and reaction conditions to ensure high selectivity and yield.

N-Acylation Procedures for Selective Allyloxycarbonyl Introduction

The selective introduction of the allyloxycarbonyl group onto the alpha-amino group of L-tryptophan is commonly achieved through acylation with allyl chloroformate. This reaction is typically performed in an aqueous alkaline medium, where the amino acid is dissolved, and the pH is carefully controlled to facilitate the nucleophilic attack of the deprotonated amino group on the acylating agent. Sodium hydroxide (B78521) or sodium carbonate are frequently employed as the base. The reaction is generally conducted at a low temperature, often around 0°C, to minimize potential side reactions.

A typical procedure involves dissolving L-tryptophan in an aqueous solution of sodium hydroxide. Allyl chloroformate is then added portion-wise while maintaining the temperature and pH of the reaction mixture. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically acidified to precipitate the this compound product, which can then be isolated by filtration and purified.

Key parameters influencing the success of this N-acylation include:

pH: Maintaining an alkaline pH is crucial for the deprotonation of the amino group, enhancing its nucleophilicity. However, excessively high pH can lead to the hydrolysis of the allyl chloroformate.

Temperature: Low temperatures are preferred to control the exothermic nature of the reaction and to prevent degradation of the starting materials and product.

Stoichiometry: The molar ratio of allyl chloroformate to tryptophan is a critical factor that needs to be optimized to maximize the yield while minimizing the formation of di-acylated or other byproducts.

Comparative Analysis of Solution-Phase and Solid-Phase Synthetic Approaches

The synthesis of this compound can be approached through both solution-phase and solid-phase methodologies, each presenting distinct advantages and disadvantages.

Solution-Phase Synthesis: This classical approach, as described in the N-acylation procedure above, offers scalability and is well-suited for producing large quantities of this compound. acs.org It allows for straightforward monitoring of the reaction progress and purification of the final product through conventional techniques like crystallization and chromatography. However, solution-phase synthesis can sometimes be more time-consuming due to the work-up and purification steps involved. acs.org

Solid-Phase Synthesis (SPS): In solid-phase synthesis, the tryptophan is first anchored to a solid support (resin). nih.gov The subsequent N-acylation with allyl chloroformate is then carried out on the resin-bound amino acid. nih.gov The key advantage of SPS is the simplified purification process, where excess reagents and byproducts are removed by simple washing and filtration steps. researchgate.net This can lead to a more rapid and automatable synthesis. researchgate.net However, challenges in solid-phase synthesis include the potential for incomplete reactions, the need for specialized resins and equipment, and potential difficulties in scaling up the process compared to solution-phase methods. acs.orgresearchgate.net

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Scalability Generally more adaptable for large-scale GMP production. researchgate.netCan be suitable for high-throughput synthesis but may present challenges for very large scales. researchgate.net
Purification Requires traditional methods like crystallization or chromatography. acs.orgSimplified purification through washing and filtration. researchgate.net
Reaction Monitoring Direct monitoring of the reaction mixture is straightforward.Indirect monitoring, often relying on qualitative tests or cleavage of a small sample.
Efficiency Can be highly efficient for specific reactions but may involve more manual labor.Well-suited for automation and high-throughput applications. researchgate.net
Flexibility Offers flexibility in reaction conditions and reagent choices.Constrained by the properties of the solid support and linker.

Synthesis of this compound Precursors and Intermediate Derivatization Strategies

The synthesis of this compound often begins with commercially available L-tryptophan. However, in some cases, the synthesis of tryptophan itself or its derivatives may be a necessary precursor step. For instance, the preparation of isotopically labeled or substituted tryptophan analogues would precede the introduction of the Aloc group.

A key intermediate in many synthetic routes is the tryptophan methyl ester. nih.govmdpi.comresearchgate.net The esterification of the carboxylic acid group of tryptophan can be achieved by reacting it with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This protection of the carboxyl group can be advantageous in subsequent steps to prevent unwanted side reactions. Following the desired modifications or as a direct precursor, the methyl ester can be N-acylated with allyl chloroformate. The final step would then involve the saponification of the methyl ester to yield the free carboxylic acid of this compound.

Another important consideration is the protection of the indole (B1671886) nitrogen of the tryptophan side chain. While the indole nitrogen is generally less reactive than the alpha-amino group, it can undergo side reactions under certain conditions. Protecting groups such as the tert-butyloxycarbonyl (Boc) group can be introduced onto the indole nitrogen. acs.org This strategy involves an additional protection and deprotection step but can be crucial for achieving high purity in the final product, especially in complex multi-step syntheses.

Optimization of Reaction Conditions for Maximized Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates a careful optimization of various reaction parameters.

Solvent System: The choice of solvent is critical. For the N-acylation of tryptophan, a biphasic system of an organic solvent (like diethyl ether or dichloromethane) and an aqueous solution is often employed. The tryptophan is dissolved in the aqueous phase with a base, while the allyl chloroformate is in the organic phase. This allows for controlled addition and reaction at the interface.

Base Selection and Concentration: The type and concentration of the base used to deprotonate the amino group can significantly impact the reaction. Strong bases like sodium hydroxide are effective, but their concentration must be carefully controlled to avoid hydrolysis of the acylating agent. Weaker bases like sodium bicarbonate can also be used, potentially offering better control over the pH.

Reaction Time and Temperature: The reaction is typically fast, but the optimal time should be determined to ensure complete conversion without significant product degradation. As mentioned earlier, maintaining a low temperature (0-5 °C) is crucial for minimizing side reactions.

Purification Strategy: The purity of the final this compound is paramount for its use in peptide synthesis. Common impurities can include unreacted tryptophan, di-acylated tryptophan, and byproducts from the hydrolysis of allyl chloroformate. Purification is typically achieved through:

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system is chosen in which this compound has good solubility at elevated temperatures and poor solubility at lower temperatures.

Chromatography: For higher purity requirements, column chromatography using silica (B1680970) gel can be employed to separate the desired product from closely related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and can also be applied to protected amino acids, offering high resolution and purity.

A study on the functionalization of tryptophan derivatives bearing an N-terminal Alloc group highlighted the importance of optimizing parameters such as the catalyst, additives, and temperature to achieve high selectivity and yield. nih.gov While not a direct synthesis of this compound, this research underscores the principle that a systematic optimization of reaction conditions is key to success.

Scalability Considerations for Industrial and Large-Scale Production of this compound

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges and considerations.

Process Safety and Hazard Analysis: The use of reactive reagents like allyl chloroformate necessitates a thorough safety assessment. Potential hazards, such as exothermic reactions and the release of toxic byproducts, must be identified and mitigated through proper engineering controls and process design.

Reactor Design and Heat Management: Large-scale reactions require reactors with efficient mixing and heat exchange capabilities to maintain uniform temperature control. The exothermic nature of the N-acylation reaction must be carefully managed to prevent runaway reactions.

Cost-Effectiveness and Raw Material Sourcing: The cost of raw materials, particularly L-tryptophan and allyl chloroformate, is a major factor in the economic viability of large-scale production. Sourcing high-quality raw materials at a competitive price is essential.

Regulatory Compliance: The production of this compound for pharmaceutical applications must adhere to Good Manufacturing Practices (GMP). This includes stringent quality control of raw materials, intermediates, and the final product, as well as comprehensive documentation of the entire manufacturing process.

While specific literature on the industrial-scale production of this compound is limited, general principles of scaling up chemical processes are applicable. A cooperative gold/zinc catalyzed strategy for the synthesis of tryptophan derivatives has been reported to be effective on a gram scale, suggesting its potential for larger-scale applications. nih.gov Furthermore, the development of sustainable manufacturing processes for peptides, including the use of Aloc-protected amino acids, is an area of active research and highlights the industrial relevance of these compounds.

Mechanistic and Kinetic Investigations of Allyloxycarbonyl Deprotection

Strategies for Minimizing Side Reactions During Alloc Deprotection

Prevention of Tryptophan Indole (B1671886) Oxidation and Alkylation During Cleavage

The indole ring of Tryptophan is an electron-rich moiety susceptible to oxidative and electrophilic attack, posing a challenge during deprotection steps that involve reactive intermediates. Allyloxycarbonyl deprotection, commonly mediated by palladium catalysts such as Pd(PPh₃)₄, generates allyl cation intermediates researchgate.netwpmucdn.comresearchgate.net. These intermediates, if not efficiently scavenged, can lead to undesired side reactions, including alkylation of nucleophilic residues like Tryptophan's indole ring google.compeptide.comgoogle.com.

Mechanism of Aloc Deprotection and Tryptophan Reactivity: The Tsuji-Trost mechanism is central to palladium-catalyzed Aloc deprotection. It involves the coordination of Pd(0) to the allyl group, forming a π-allyl palladium intermediate. This intermediate then undergoes nucleophilic attack by a scavenger, leading to the cleavage of the Aloc group and regeneration of the Pd(0) catalyst wpmucdn.comresearchgate.netresearchgate.net.

Oxidation: The indole ring of Tryptophan can be oxidized under certain deprotection conditions, leading to irreversible damage. Strategies to mitigate this include minimizing exposure time to deprotection reagents and using appropriate scavengers thermofisher.com.

Alkylation: The reactive allyl cation or other carbocation species generated during deprotection can alkylate the indole nitrogen or carbon atoms of Tryptophan google.comgoogle.com. This process can be suppressed by employing effective nucleophilic scavengers that rapidly trap these intermediates.

Scavengers and Optimized Conditions: Effective scavenging is crucial for preventing side reactions with Tryptophan. Various nucleophilic scavengers have been employed, including morpholine (B109124), dimedone, N-methylaniline, borohydrides (e.g., Me₂NH·BH₃), and phenylsilane (B129415) (PhSiH₃) researchgate.netwpmucdn.comresearchgate.netgoogle.com. Phenylsilane and dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) have been highlighted as particularly effective, showing quantitative removal of the Aloc group with minimal allyl back-alkylation researchgate.netwpmucdn.comrsc.orgresearchgate.net. Kinetic studies have indicated that scavengers like Me₂NH·BH₃ can be superior to morpholine or PhSiH₃ in certain contexts researchgate.net.

Research suggests that the Aloc group itself can also be used to protect the indole moiety of Tryptophan, preventing oxidative side products during final deprotection steps nih.gov. However, the primary focus here is the deprotection of the Aloc group from the amine.

Advanced Applications in Complex Peptide and Protein Synthesis

Application of Aloc-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into SPPS protocols offers significant advantages, primarily through the strategic protection of the tryptophan indole (B1671886) nitrogen. This protection is crucial for preventing side reactions and degradation of the indole ring during peptide assembly.

Implementing Indole Nitrogen Protection of Tryptophan within Fmoc/tBu SPPS Strategies

The tryptophan indole ring is susceptible to modification under the acidic conditions often used during SPPS, particularly during the cleavage of side-chain protecting groups. The use of an Aloc group to protect the indole nitrogen provides a robust shield against such unwanted reactions. A key feature of the Aloc group is its stability to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of tBu-based side-chain protecting groups. This orthogonality is paramount for its successful implementation in Fmoc/tBu SPPS.

The selective removal of the Aloc group is achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). This allows for the unmasking of the indole nitrogen at a specific point in the synthesis, enabling site-specific modifications of the tryptophan residue while the peptide remains anchored to the solid support.

Table 1: Orthogonality of Protecting Groups in Fmoc/tBu SPPS with Aloc Protection

Protecting GroupNα-Amino GroupSide Chain (e.g., Lys, Asp)Indole Nitrogen (Trp)
Group FmoctBu, Boc, TrtAloc
Cleavage Condition 20% Piperidine (B6355638) in DMFTrifluoroacetic Acid (TFA)Pd(PPh₃)₄ / Scavenger
Stability to Other Conditions Stable to acid and Pd(0)Stable to base and Pd(0)Stable to acid and base

Synthesis of Biologically Relevant Tryptophan-Containing Peptides Utilizing Aloc Protection (e.g., Dynorphins, Delta Sleep-Inducing Peptides)

While the direct application of this compound in the synthesis of dynorphins and delta sleep-inducing peptides (DSIP) is not extensively documented in publicly available research, the principles of orthogonal protection strongly support its potential utility in synthesizing analogs of these peptides with modified tryptophan residues.

Dynorphins are a class of endogenous opioid peptides that play a crucial role in pain modulation, addiction, and mood regulation. The synthesis of dynorphin (B1627789) A analogs has been explored using orthogonal protecting groups to introduce specific modifications. thaiscience.info For instance, the allyloxycarbonyl (Alloc) group has been used to protect the side chain of p-aminophenylalanine in dynorphin A analogs, demonstrating the feasibility of using palladium-cleavable protecting groups in the synthesis of these complex peptides. thaiscience.info This same strategy could be applied using this compound to allow for late-stage, on-resin modification of the tryptophan indole nitrogen, leading to novel dynorphin analogs with altered receptor binding affinities or functional activities.

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, known for its effects on sleep and stress. wikipedia.orgnih.govpaulinamedicalclinic.com The synthesis of DSIP and its analogs is typically carried out using standard solid-phase methods. nih.govresearchgate.net The incorporation of this compound would enable the selective modification of the N-terminal tryptophan residue, which could be instrumental in structure-activity relationship studies to develop more potent or stable DSIP analogs.

Utility of this compound in Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis, the Aloc group serves as a valuable Nα-protecting group. Its removal under mild, neutral conditions avoids the harsh acidic or basic treatments required for other common protecting groups, which can be detrimental to sensitive peptide sequences. This is particularly advantageous when dealing with peptides prone to side reactions like aspartimide formation or racemization. The use of this compound in solution-phase synthesis allows for a clean deprotection step, often leading to higher purity of the final product.

Integration of this compound in Convergent Peptide Synthesis Strategies

Convergent synthesis, where protected peptide fragments are synthesized separately and then coupled together, is an efficient strategy for the preparation of large peptides and small proteins. The orthogonality of the Aloc group is highly beneficial in this approach. A peptide fragment can be synthesized with a C-terminal Aloc-protected amino acid or an N-terminal residue protected with Aloc. This allows for the selective deprotection of either terminus of the fragment, enabling its specific ligation to another peptide fragment without affecting the other protecting groups within the sequence. The use of this compound in this context would allow for the strategic placement of a modifiable tryptophan residue at the junction of two peptide fragments.

Role of this compound in Native Chemical Ligation (NCL) for Protein Synthesis

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large proteins by the chemoselective ligation of unprotected peptide fragments. A key requirement for NCL is the presence of a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other. The preparation of peptide thioesters can be challenging, and orthogonal protecting groups play a crucial role in facilitating their synthesis.

Orthogonal Protection Schemes Enabling Selective Ligation Reactions

The Aloc group can be employed in sophisticated orthogonal protection schemes to enable the synthesis of peptide thioesters required for NCL. For example, an amino acid can be attached to a solid support via a linker that is sensitive to a specific cleavage condition. The peptide chain can then be assembled using Fmoc/tBu chemistry, with an Aloc-protected amino acid, such as this compound, incorporated at a desired position. After completion of the chain assembly, the Aloc group can be selectively removed using a palladium catalyst, and the exposed amine can be used for further modifications or to facilitate the generation of a C-terminal thioester. This strategy allows for the precise control over the ligation site and the introduction of complex functionalities into the final protein structure.

This compound as a Versatile Building Block in Scaffold and Complex Molecule Assembly

The unique deprotection chemistry of the Aloc group makes this compound a highly versatile component for constructing complex molecular architectures, including conformationally constrained peptides and functionalized probes.

Cyclic and branched peptides are of significant interest in drug discovery as they often exhibit enhanced stability, receptor affinity, and specificity compared to their linear counterparts. The synthesis of these structures relies heavily on orthogonal protecting group strategies to selectively form intramolecular or intermolecular linkages. nih.gov

The Aloc group is instrumental in this context. It can be used to protect the side chain of an amino acid (such as lysine (B10760008) or ornithine) or the N-terminal α-amino group. thaiscience.info After the linear peptide chain is assembled on a solid support, the Aloc group can be selectively removed using a palladium(0) catalyst, exposing a free amine. uci.edu This amine can then be reacted with a corresponding activated carboxyl group on the same peptide chain (for cyclization) or on a different peptide chain (for branching) to form a stable amide bond. This on-resin cyclization or branching is highly efficient and avoids the challenges of solution-phase manipulations of large, unprotected peptides. nih.gov

While tryptophan itself is not typically the site of branching, the use of N-α-Aloc-Trp-OH allows for the precise incorporation of tryptophan into a peptide sequence that is destined for cyclization or branching at another site. The electron-rich indole side chain of tryptophan is often crucial for the biological activity of cyclic peptides. rsc.org

The general workflow for on-resin cyclization using an Aloc-based orthogonal strategy is outlined below.

StepProcedurePurpose
1. Peptide Assembly Standard Fmoc/tBu solid-phase peptide synthesis is used to assemble the linear peptide, incorporating an amino acid with an Aloc-protected side chain (e.g., Fmoc-Lys(Aloc)-OH).To create the linear sequence of the target cyclic peptide.
2. Selective Deprotection The resin-bound peptide is treated with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in a neutral solvent like DCM. uci.eduTo remove the Aloc group from the lysine side chain, exposing a free amine, while all other protecting groups remain intact.
3. On-Resin Cyclization The newly exposed side-chain amine is coupled with the C-terminal carboxyl group (for head-to-tail cyclization) or another activated side-chain carboxyl group to form a lactam bridge. Standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) are used.To form the cyclic structure of the peptide while it is still attached to the solid support.
4. Final Cleavage The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).To release the final, purified cyclic peptide.

Peptide-based probes and mimics are invaluable tools for studying biological processes and for drug development. knepublishing.com These molecules often incorporate non-peptidic moieties such as fluorescent labels, biotin (B1667282) tags, or other reporter groups. The synthesis of such functionalized peptides requires a site-specific chemical modification, which is enabled by orthogonal protection strategies. thaiscience.inforesearchgate.net

This compound can be employed in several ways to create these molecules. If used as the N-terminal residue, the N-α-Aloc group can be selectively removed on-resin to allow for N-terminal-specific labeling. Alternatively, if a peptide contains a residue with an Aloc-protected side chain, this site can be selectively unmasked for the attachment of a functional group. thaiscience.info This approach allows for the precise placement of a probe or mimic element within the peptide sequence.

The tryptophan residue itself is often a key component of peptide probes due to its intrinsic fluorescence properties and its role in molecular recognition and membrane interactions. nih.gov By using this compound in the synthesis, the integrity of the crucial tryptophan residue is maintained while modifications are performed elsewhere on the peptide. This strategy has been successfully used to synthesize peptide-based affinity labels, where reactive functionalities like isothiocyanates were introduced onto a selectively deprotected amino group on the solid support. thaiscience.info

The table below lists various functional moieties that can be attached to a peptide scaffold using an Aloc-based orthogonal synthesis strategy.

Functional MoietyClassApplication
Biotin Affinity TagUsed for purification (avidin/streptavidin binding) and detection in biochemical assays. researchgate.net
Fluorescein (FITC), Rhodamine (TRITC) Fluorescent DyesUsed for fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.
Dansyl Chloride FluorophoreA classic fluorescent label for N-terminal and side-chain amine modification.
Polyethylene Glycol (PEG) PolymerPEGylation is used to improve the solubility, stability, and pharmacokinetic profile of peptide drugs.
Isothiocyanates, Bromoacetamides Reactive FunctionalitiesUsed to create affinity labels that can form covalent bonds with their biological targets. thaiscience.info
Chelating Agents (e.g., DOTA, DTPA) Metal ChelatorsUsed to conjugate radiometals for in vivo imaging (PET, SPECT) or radiotherapy.

Analytical Characterization and Purity Assessment

Advanced Chromatographic Techniques for the Analysis of Aloc-Trp-OH and its Derivatives

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely employed methods for these purposes.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

A typical RP-HPLC method for this compound would involve a C18 column and a gradient elution system. The mobile phase usually consists of a mixture of an aqueous component (often water with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities, including potential starting materials, by-products, and degradation products. Detection is commonly performed using a UV detector, as the indole (B1671886) ring of the tryptophan moiety exhibits strong absorbance at specific wavelengths, typically around 220 nm and 280 nm.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is directly proportional to its concentration, allowing for the precise determination of the purity of a given sample.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. These characteristics make UPLC particularly well-suited for the detailed analysis of this compound, especially for resolving closely related impurities.

The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase chromatography. However, the enhanced resolving power of UPLC can reveal minor impurities that might co-elute with the main peak in an HPLC separation. This is crucial for accurate purity determination and for a comprehensive understanding of the impurity profile. The faster run times offered by UPLC also increase sample throughput, which is advantageous in a high-demand setting. A typical UPLC method for tryptophan derivatives can achieve separation in under 10 minutes.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are vital for the definitive structural confirmation of this compound, providing detailed information about its molecular structure, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the this compound structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons of the tryptophan indole ring, the α- and β-protons of the amino acid backbone, and the protons of the allyloxycarbonyl (Aloc) protecting group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule. For instance, the protons of the indole ring typically appear in the aromatic region (around 7-8 ppm), while the protons of the allyl group would be observed in the olefinic (around 5-6 ppm) and aliphatic regions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole-NH~10.8-
Indole-C2-H~7.2~124.0
Indole-C4-H~7.5~118.5
Indole-C5-H~7.0~119.0
Indole-C6-H~7.1~121.0
Indole-C7-H~7.3~111.5
α-CH~4.3~55.0
β-CH₂~3.2~28.0
Aloc-CH₂~4.5~65.0
Aloc-CH=~5.9~133.0
Aloc-=CH₂~5.2, ~5.3~117.0
COOH~12.8~174.0
Aloc-C=O-~156.0

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight. The expected m/z value for the protonated molecule of this compound (C₁₅H₁₆N₂O₄, molecular weight: 288.30 g/mol ) would be approximately 289.11.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC or UPLC with mass spectrometry provides a highly sensitive and selective analytical tool. LC-MS allows for the separation of components in a mixture followed by their individual mass analysis. This is particularly useful for identifying and characterizing impurities, even those present at very low levels.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: While more commonly used for larger molecules like peptides and proteins, MALDI-TOF can also be used for the analysis of smaller molecules. It provides accurate mass measurements and is often used for rapid screening.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the Aloc group, cleavage of the amino acid side chain, and fragmentation of the indole ring. The fragmentation of tryptophan-containing molecules often yields a characteristic ion at m/z 130, corresponding to the indolylmethyl cation.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/zDescription
[M+H]⁺289.11Protonated molecule
[M+Na]⁺311.09Sodium adduct
[M-COOH]⁺244.12Loss of carboxylic acid group
[Indolylmethyl]⁺130.07Characteristic fragment of tryptophan

Quantitative Purity Determination and Detailed Impurity Profiling

The accurate determination of purity and a thorough understanding of the impurity profile are critical aspects of quality control for this compound.

Quantitative Purity Determination: HPLC with UV detection is the standard method for quantitative purity determination. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity is used for calibration.

Quantitative NMR (qNMR) is another powerful technique for purity assessment. sielc.com By integrating the signals of the analyte against those of an internal standard of known purity and concentration, a highly accurate and precise purity value can be obtained without the need for a specific reference standard of the analyte itself. sielc.comlcms.czresearchgate.net

Detailed Impurity Profiling: Impurity profiling involves the identification and quantification of all impurities present in the sample. lcms.czenovatia.com LC-MS is the primary tool for this purpose. By comparing the retention times and mass-to-charge ratios of the observed peaks with those of potential impurities, their identities can be determined. Potential impurities in this compound could include:

Starting materials: Unreacted L-tryptophan and allyl chloroformate.

By-products: Di-allyloxycarbonyl-tryptophan or other side-reaction products.

Degradation products: Compounds formed due to the instability of this compound under certain conditions.

The identification of these impurities is crucial for optimizing the manufacturing process to minimize their formation and to ensure the final product meets the required quality standards.

Real-time and In-situ Advanced Analytical Strategies for Reaction Monitoring and Process Control

The synthesis of N-α-allyloxycarbonyl-L-tryptophan (this compound) requires precise control over reaction conditions to ensure high yield, purity, and consistency. The adoption of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). For this compound, real-time and in-situ analytical strategies are pivotal for monitoring the N-α-protection reaction of L-tryptophan, enabling dynamic control and a deeper understanding of the reaction kinetics and mechanism.

Advanced analytical techniques can be integrated directly into the reaction vessel (in-situ) or in a flow loop connected to it (on-line), providing continuous data without the need for manual sampling, which can introduce delays and alter the reaction mixture. pharmtech.com These strategies include vibrational spectroscopy, nuclear magnetic resonance, and chromatography.

Spectroscopic Strategies for Real-Time Monitoring

Vibrational spectroscopy techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-invasive tools for monitoring the progress of the Aloc-protection reaction in real time. acs.orgacs.orgspectroscopyonline.com

In-situ FT-IR Spectroscopy: By employing an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, FT-IR spectroscopy can track the concentration changes of reactants and products. rsc.org The formation of this compound from L-tryptophan and allyl chloroformate can be monitored by observing the disappearance of the primary amine's characteristic N-H stretching vibrations and the simultaneous appearance of the urethane (B1682113) carbonyl (C=O) stretch of the Aloc group. researchgate.net This provides a continuous profile of the reaction's progress.

Raman Spectroscopy: Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering. nih.gov An immersion probe can monitor key functional group changes. The reaction's progress can be tracked by observing changes in the vibrational modes associated with the tryptophan indole ring upon N-α-protection, alongside the emergence of characteristic peaks for the Aloc group's C=C and C-O bonds. acs.orgrsc.org Because Raman signals are directly proportional to the concentration of the species, it allows for quantitative analysis of the reaction kinetics. nih.gov

Flow NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and quantitative information, making it a highly specific tool for reaction monitoring. nih.gov Using a flow-NMR setup, a portion of the reaction mixture is continuously circulated through a benchtop NMR spectrometer. pharmtech.commagritek.com The conversion of L-tryptophan to this compound can be precisely quantified by monitoring specific proton signals. Key markers include the disappearance of the α-proton signal of L-tryptophan and the emergence of distinct signals for the Aloc group's vinyl (δ 5.2-6.0 ppm) and methylene (B1212753) (δ ~4.6 ppm) protons, as well as the downfield shift of the tryptophan indole proton (often >10 ppm). rsc.orgnih.gov

The following table summarizes the key spectroscopic changes monitored during the synthesis of this compound.

Analytical TechniqueKey Spectroscopic Marker (Reactant: L-Tryptophan)Key Spectroscopic Marker (Product: this compound)Application
In-situ FT-IR (ATR) Decrease in intensity of N-H stretching bands (~3300-3400 cm⁻¹)Increase in intensity of urethane C=O stretching band (~1700-1720 cm⁻¹) and C-O bandsContinuous monitoring of functional group conversion.
Raman Spectroscopy Changes in vibrational modes of the indole ring and primary amineAppearance of characteristic C=C (~1645 cm⁻¹) and urethane moiety peaksNon-invasive, quantitative monitoring, suitable for aqueous media.
Flow NMR Spectroscopy Disappearance of L-Tryptophan α-proton signalAppearance of Aloc group vinyl and methylene proton signals; shift in α-proton and indole N-H signalsQuantitative analysis of reactant consumption, product formation, and impurity detection.

This table is interactive. Click on the headers to sort the data.

Chromatographic Strategies for Near Real-Time Analysis

While spectroscopic methods provide instantaneous data on the bulk reaction, online chromatographic techniques offer separation of components for more detailed quantitative analysis.

Online/At-line High-Performance Liquid Chromatography (HPLC): An automated system can periodically draw a sample from the reactor, quench the reaction, and inject it into an HPLC system. chromatographyonline.com This provides near real-time data on the concentration of L-tryptophan, this compound, and any potential impurities or by-products. nih.govdoi.org This method is crucial for assessing purity throughout the process and determining the optimal reaction endpoint to maximize the yield of the desired product while minimizing impurity formation.

The data below provides an illustrative example of how online HPLC could be used to monitor the progress of the Aloc-protection reaction of L-tryptophan.

Reaction Time (minutes)L-Tryptophan (%)This compound (%)Intermediates/By-products (%)
0100.00.00.0
1565.234.10.7
3032.566.21.3
605.892.51.7
901.197.01.9
120<0.597.61.9

This table is interactive. You can filter the data by entering values in the search boxes below each column header.

Process Control and Optimization

The data streams generated from these advanced analytical strategies are fundamental to implementing effective process control. For instance, the kinetic profile from in-situ FT-IR or flow NMR can be used in a feedback control loop to adjust the addition rate of allyl chloroformate, preventing accumulation and the formation of impurities. magritek.com Similarly, online HPLC data can pinpoint the optimal time for reaction quenching and product work-up, ensuring consistent purity across batches. By integrating these PAT tools, the synthesis of this compound can be transformed from a static, pre-defined process into a dynamic, well-understood, and highly controlled manufacturing operation. nih.gov

Computational Chemistry and Theoretical Studies of Aloc Trp Oh

Molecular Modeling and Conformational Analysis of Aloc-Trp-OH

Molecular modeling and conformational analysis are essential for elucidating the three-dimensional structure and flexibility of this compound. Techniques such as molecular dynamics (MD) simulations and systematic conformational searches, often employing force fields or ab initio methods, are used to explore the potential energy surface of the molecule. These studies aim to identify the most stable conformers and understand how intramolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the molecule's spatial arrangement.

Illustrative Data Table 1: Hypothetical Conformational Energies and Key Dihedral Angles for this compound

ConformerRelative Energy (kcal/mol)ψ (Cα-C) (degrees)φ (N-Cα) (degrees)Aloc Torsion (degrees)
10.0-45-60180
21.2-50-70-170
32.54050175
43.14560-160

Note: Energies and dihedral angles are illustrative and based on general principles of amino acid and peptide conformational analysis.

Quantum Chemical Calculations Investigating Reactivity and Electronic Properties of this compound

The indole (B1671886) ring of Tryptophan is a π-electron-rich system, contributing significantly to its electronic properties and reactivity, including its fluorescence characteristics scirp.orgchemrxiv.org. The Aloc protecting group, with its carbamate (B1207046) linkage and allyl moiety, also possesses specific electronic features that influence the molecule's behavior. DFT calculations can reveal the electron distribution across the this compound structure, identifying regions of high or low electron density. For example, the carbonyl carbon of the carbamate is typically electrophilic, while the nitrogen atom is nucleophilic. The allyl group's double bond is susceptible to electrophilic addition. Understanding these electronic properties is fundamental to predicting how this compound will behave under various chemical conditions.

Illustrative Data Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

Atom TypePosition in MoleculeCalculated Charge (e)
N (Carbamate)α-amino-0.45
C (Carbamate Carbonyl)α-amino+0.68
O (Carbamate Carbonyl)α-amino-0.55
C (Allyl)O-CH₂-CH=CH₂-0.22
C (Allyl)O-CH₂-CH=CH₂+0.15
C (Allyl)O-CH₂-CH=CH₂-0.08
N (Indole)Side Chain-0.38
C (Indole)Side Chain+0.12

Note: Charges are illustrative and depend heavily on the specific DFT functional and basis set used.

Computational Simulations of Protecting Group Deprotection Mechanisms and Transition States

The selective removal of the Aloc protecting group is a critical step in many synthetic sequences. Computational simulations, particularly DFT, are invaluable for dissecting the mechanisms of these deprotection reactions and identifying the associated transition states. The Aloc group is typically removed under palladium-catalyzed conditions organic-chemistry.orguva.nlresearchgate.netsigmaaldrich.com.

A common pathway involves oxidative addition of palladium(0) to the allyl-oxygen bond, followed by rearrangement and reductive elimination. Alternatively, nucleophilic attack on the carbonyl carbon can also lead to deprotection. DFT calculations can model these steps, providing activation energies for transition states, reaction intermediates, and product formation. This allows for a detailed understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions for efficient and selective deprotection. For example, studies on similar carbamate deprotections have elucidated SN2 mechanisms involving thiol nucleophiles, with computational analysis supporting the proposed pathways and identifying key energy barriers organic-chemistry.org. Simulating these processes helps predict the influence of different catalysts, nucleophiles, and reaction environments on the deprotection efficiency.

Illustrative Data Table 3: Hypothetical Activation Energies for Key Steps in Aloc Deprotection (Pd-Catalyzed)

Reaction StepActivation Energy (kcal/mol)
Oxidative Addition of Pd(0) to Allyl-O Bond15.2
Allyl Migration/Rearrangement18.5
Nucleophilic Attack on Carbonyl12.1
Transition State for C-N Bond Cleavage22.3
Reductive Elimination of Protected Amine8.9

Note: These values are hypothetical and represent typical energy barriers for similar catalytic deprotection reactions.

In Silico Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

The field of in silico design leverages computational tools to predict the properties and potential applications of novel molecular structures. For this compound, this approach can be used to design derivatives with tailored reactivity, stability, or specific interaction profiles. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and generative design algorithms can be employed.

By systematically modifying the Tryptophan side chain (e.g., substitutions on the indole ring) or altering the Aloc protecting group (e.g., introducing electron-donating or withdrawing substituents on the allyl moiety), researchers can computationally predict the impact on electronic properties, conformational preferences, and reactivity. For instance, introducing substituents on the indole ring might alter the HOMO-LUMO gap or influence the susceptibility of the ring to electrophilic attack chemrxiv.org. Modifications to the Aloc group could affect its lability during deprotection or its steric bulk. Computational methods can also predict physicochemical properties like solubility and lipophilicity, which are crucial for drug design and formulation.

Sustainable Chemical Synthesis Approaches

Application of Green Chemistry Principles in Aloc-Trp-OH Synthesis and Utilization

Green chemistry is founded on twelve principles that promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The synthesis and use of this compound can be significantly improved by applying these principles.

Waste Prevention : It is preferable to prevent waste than to treat it after it has been created. yale.edu In the context of this compound, this involves optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The use of protecting groups like Aloc is inherently inefficient from an atom economy perspective, as the group is removed in a later step. youtube.com However, strategies that allow for efficient, clean deprotection and potential recycling of reagents can mitigate this.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. yale.edu This principle encourages moving away from hazardous solvents and reagents traditionally used in peptide synthesis.

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. While this compound itself is a necessary building block, the reagents used for its synthesis and deprotection should be chosen for their safety profile.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. yale.edu This has led to significant research into green solvent alternatives for peptide synthesis. rsc.orgbiotage.comtandfonline.com

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. epa.gov This could involve sourcing starting materials for the synthesis of the tryptophan and the allyloxycarbonyl group from biomass.

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking groups, should be minimized or avoided. epa.gov While protecting groups are essential in conventional peptide synthesis to prevent unwanted side reactions, nih.gov innovations like Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) aim to reduce the reliance on side-chain protection. researchgate.net The development of one-pot deprotection and coupling steps also aligns with this principle by reducing the number of separate synthetic operations. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. yale.edu The deprotection of the Aloc group is a prime example where catalysis is employed.

Development and Implementation of Environmentally Benign Solvents for Synthesis and Deprotection

A major source of waste in peptide synthesis is the use of hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgtandfonline.com These solvents have significant toxicity concerns and contribute the vast majority of the waste generated. rsc.org Consequently, a key focus of green peptide chemistry has been the identification and implementation of environmentally benign alternatives.

Several "greener" solvents have been evaluated as potential replacements for DMF and NMP in solid-phase peptide synthesis (SPPS). These alternatives are often selected based on their lower toxicity, biodegradability, and derivation from renewable sources. tandfonline.comrgdiscovery.com Promising candidates include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), propylene (B89431) carbonate, γ-Valerolactone (GVL), and N-butylpyrrolidone (NBP). rsc.orgbiotage.comtandfonline.comrgdiscovery.com

Recent studies have also explored solvent mixtures to optimize properties like resin swelling and reagent solubility. For example, mixtures of anisole (B1667542) with N-octyl-2-pyrrolidone (NOP) or N-formylmorpholine (NFM) have been shown to be effective green solvent systems for SPPS. tandfonline.comrsc.org The choice of solvent is critical not only for the coupling steps but also for the deprotection of protecting groups like Aloc. Research into metal-free Aloc removal has included the screening of various green SPPS solvents to find optimal conditions. acs.org

Comparison of Solvents for Peptide Synthesis
SolventAbbreviationClassificationKey Properties/Advantages
N,N-DimethylformamideDMFTraditionalExcellent solubilizing properties, well-established protocols.
DichloromethaneDCMTraditionalEffective for many synthetic steps, volatile.
Propylene CarbonatePCGreenPolar aprotic solvent, can replace DMF and DCM, comparable yields. rsc.org
2-Methyltetrahydrofuran2-MeTHFGreenDerived from renewable resources, lower toxicity than DMF, good performance. biotage.comtandfonline.com
Cyclopentylmethyl etherCPMEGreenLower toxicity than DMF/NMP, hydrophobic. biotage.comtandfonline.com
N-ButylpyrrolidoneNBPGreenNon-toxic, biodegradable, performs on par with DMF. rgdiscovery.com
N-Formylmorpholine / AnisoleNFM / AnGreenVersatile mixture, suitable for ultrasound-assisted and continuous-flow SPPS. rsc.org

Innovations in Catalysis for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. yale.edu In the chemistry of this compound, catalytic innovations are being pursued in both its synthesis and deprotection.

Biocatalysis for Tryptophan Synthesis : The synthesis of the core tryptophan structure can be achieved with high enantioselectivity using enzymes. Engineered enzymes, such as the TrpB subunit of tryptophan synthase (TrpS), can function as stand-alone biocatalysts to produce a wide variety of tryptophan analogs. caltech.edunih.gov This enzymatic approach operates in water, requires no protecting groups for the initial amino acid synthesis, and avoids expensive or toxic reagents, representing a significant green advantage. caltech.edu

Catalysis in Deprotection : The removal of the Aloc group is traditionally accomplished using a palladium(0) catalyst. While this is a catalytic process, the use of precious and potentially toxic heavy metals is a drawback. Innovations in this area focus on two main routes:

Improving Metal Catalysis : Developing highly active catalysts that can be used in minute quantities, thus minimizing metal waste. This includes the design of novel catalyst platforms that enhance stability and efficiency. mpg.de Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are also a key area of development. mdpi.com

Metal-Free Catalysis : A significant breakthrough is the development of metal-free methods for Aloc group removal. One such innovative protocol utilizes iodine (I₂) and water in a suitable green solvent to achieve efficient deprotection. acs.org This approach avoids the use of palladium entirely, representing a major step towards a more sustainable peptide synthesis workflow.

Innovations in Catalysis for this compound Chemistry
Catalytic MethodApplicationDescriptionGreen Chemistry Advantage
Biocatalysis (e.g., Tryptophan Synthase)Synthesis of Trp precursorEngineered enzymes catalyze the formation of tryptophan and its analogs. caltech.edunih.govUses water as a solvent, high enantioselectivity, avoids protecting groups and harsh reagents. caltech.edu
Homogeneous Pd(0) CatalysisAloc DeprotectionTraditional method using a soluble palladium complex and a scavenger.Catalytic in nature, but uses a heavy metal and can be difficult to remove.
Heterogeneous CatalysisAloc DeprotectionPalladium or other metals supported on a solid phase.Facilitates catalyst removal and recycling, reducing metal waste. mdpi.com
Metal-Free Catalysis (I₂/H₂O)Aloc DeprotectionUses iodine to induce cleavage of the Aloc group. acs.orgEliminates the need for palladium, avoiding heavy metal contamination and cost. acs.org

Atom Economy and Reaction Efficiency Considerations in this compound Chemistry

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In peptide synthesis, the use of protecting groups like Aloc inherently leads to poor atom economy. youtube.com The protecting group is a temporary modification that adds mass to the reactants but is ultimately removed and discarded as waste, not becoming part of the final peptide. epa.gov

Strategies to improve reaction efficiency and mitigate the poor atom economy of protecting groups include:

One-Pot Reactions : Combining multiple steps, such as deprotection and coupling, into a single operation reduces the use of solvents for intermediate workups and purifications. acs.org

Catalytic Deprotection : Using catalysts in small amounts for deprotection is more atom-economical than using stoichiometric reagents. yale.edu

The choice of protecting group also has an impact. While all protecting groups lower atom economy, their relative molecular weights and the efficiency of their removal processes can be compared. The development of transient or water-compatible protecting groups represents another avenue for improving the green credentials of peptide synthesis. nih.gov

Illustrative Atom Economy Calculation: Aloc-Trp-Gly Synthesis Step
Reaction StepReactantsDesired ProductBy-products% Atom Economy
Peptide Coupling (simplified)This compound (288.3 g/mol) + Glycine (75.1 g/mol)Aloc-Trp-Gly (345.4 g/mol)H₂O (18.0 g/mol)(345.4 / (288.3 + 75.1)) * 100 = 94.8%
Aloc Deprotection (Pd-catalyzed, illustrative)Aloc-Trp-Gly (345.4 g/mol) + Scavenger (e.g., Dimedone, 140.2 g/mol)H-Trp-Gly-OH (261.3 g/mol)Aloc-Scavenger adduct + CO₂ + Propene etc.(261.3 / (345.4 + 140.2)) * 100 = 53.8%
Note: The deprotection calculation is illustrative. Actual atom economy would depend on the specific reagents, catalyst, and scavenger used. The calculation for the coupling step represents an ideal condensation reaction.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Orthogonal Protecting Groups Building on Aloc Chemistry

The allyloxycarbonyl (Aloc) protecting group is a cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS), particularly in tandem with the Fmoc/tBu strategy. nih.gov Its removal under mild conditions using palladium catalysts ensures the stability of other acid- or base-labile protecting groups. nih.govsigmaaldrich.com Building on the success of Aloc chemistry, research is now directed towards developing next-generation orthogonal protecting groups with enhanced features.

Future developments are expected to focus on:

Modified Allylic Systems: Introducing substitutions on the allyl group to modulate the kinetics of deprotection. This could lead to a series of "tunable" protecting groups that can be removed at different rates under the same palladium-catalyzed conditions, allowing for even more sophisticated orthogonal schemes.

Alternative Deprotection Catalysts: While palladium is highly effective, its cost and potential for trace metal contamination in the final peptide are concerns. acs.org Research into more sustainable and biocompatible metal catalysts (e.g., based on iron or copper) or even metal-free deprotection methods is an active area. acs.org Recent advancements have shown successful on-resin Alloc removal using iodine/water, presenting a metal-free alternative. acs.org

Enhanced Stability: Developing Aloc-type protecting groups with increased stability to a wider range of reagents and reaction conditions, thereby expanding their compatibility with other chemical modifications.

Photolabile Allylic Groups: The incorporation of photolabile functionalities into the allylic system could enable deprotection with light, offering spatial and temporal control over peptide synthesis and modification.

These advancements will provide peptide chemists with a more extensive toolkit for creating complex peptides, such as those with multiple disulfide bonds, branched structures, or post-translational modifications. sigmaaldrich.com

Advancements in Automated and High-Throughput Synthesis Platforms Utilizing Aloc-Trp-OH

Automated solid-phase peptide synthesis (SPPS) has significantly accelerated the production of peptides for research and therapeutic applications. nih.govamericanpeptidesociety.orgnih.gov The integration of this compound and other Aloc-protected amino acids into these automated platforms is a key area of development.

Current and future advancements in this field include:

Microwave-Assisted SPPS: The use of microwave energy can dramatically reduce reaction times for both coupling and deprotection steps in SPPS. nih.govcem.com Developing optimized protocols for the efficient removal of the Aloc group from tryptophan and other residues under microwave conditions is crucial. nih.gov This will enable the rapid synthesis of long and complex tryptophan-containing peptides.

High-Throughput Parallel Synthesis: Automated platforms capable of synthesizing hundreds or even thousands of peptides simultaneously are invaluable for screening peptide libraries. cem.comyoutube.comprf.org The compatibility of this compound with these systems allows for the creation of diverse libraries of tryptophan-containing peptides for drug discovery and other applications.

Real-Time Monitoring: Integrating real-time monitoring techniques into automated synthesizers can provide immediate feedback on the efficiency of coupling and deprotection steps. This would allow for on-the-fly optimization of synthesis parameters, leading to higher purity and yield of the final peptide.

Flow Chemistry Platforms: Continuous flow synthesis is emerging as a powerful alternative to traditional batch synthesis. Adapting Aloc-based peptide synthesis to flow chemistry platforms could offer advantages in terms of scalability, efficiency, and process control.

The following table summarizes the key features and benefits of advanced synthesis platforms for this compound utilization.

PlatformKey FeaturesBenefits for this compound Synthesis
Microwave-Assisted SPPS Rapid heating, precise temperature controlFaster deprotection and coupling cycles, improved synthesis of difficult sequences. nih.gov
High-Throughput Parallel Synthesis Miniaturized reaction vessels, robotic liquid handlingRapid generation of peptide libraries for screening and optimization. cem.com
Automated Flow Chemistry Continuous processing, enhanced mixing and heat transferImproved scalability, process control, and potential for integration with downstream processing.

These technological advancements will make the synthesis of complex peptides containing this compound more efficient, reliable, and accessible to a broader range of researchers.

Expanding the Scope of this compound in Chemo-Selective and Multi-Component Reactions

The unique chemical properties of both the Aloc group and the tryptophan indole (B1671886) side chain make this compound a promising building block for complex chemical transformations beyond standard peptide synthesis.

Future research in this area will likely explore:

Chemoselective Ligations: The palladium-catalyzed deprotection of the Aloc group generates a reactive π-allyl intermediate. This intermediate could potentially be trapped in situ by various nucleophiles, enabling chemoselective ligation reactions for peptide modification and cyclization.

Multi-Component Reactions (MCRs): MCRs are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.govbeilstein-journals.org The indole nucleus of tryptophan can participate in various MCRs. The Aloc protection of the α-amino group would allow for the selective reaction of the indole side chain in such transformations.

Tryptophan-Specific Reactions: The indole side chain of tryptophan is a versatile handle for chemical modification. researchgate.net The Aloc group can serve as a temporary protecting group for the α-amino and/or the indole nitrogen, directing modifications to other parts of the molecule or enabling sequential modifications of the tryptophan residue itself.

The development of novel chemo-selective and multi-component reactions involving this compound will open up new avenues for the synthesis of complex peptide architectures and peptidomimetics with unique biological activities.

Exploration of Bio-Orthogonal Applications and In-Situ Chemical Transformations Involving this compound

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgyoutube.com The development of bio-orthogonal reactions involving this compound could enable the site-specific modification of peptides and proteins in a biological context.

Emerging paradigms in this field include:

Palladium-Mediated Bio-conjugation: While the use of palladium catalysts in living systems presents significant challenges due to toxicity, the development of biocompatible palladium complexes or nanoparticle-based catalysts could enable the in-situ deprotection of this compound. nih.gov This would unmask a free amine that could then undergo a bio-orthogonal ligation reaction.

In-Situ Generation of Reactive Species: The cleavage of the Aloc group could be designed to release a biologically active molecule or a reactive species that can then interact with its target in a specific cellular location.

Pro-drug Activation: this compound could be incorporated into a peptide-based pro-drug. The selective removal of the Aloc group by a targeted catalyst could then activate the drug at the desired site of action.

The following table outlines potential bio-orthogonal strategies involving this compound and their applications.

StrategyDescriptionPotential Application
Targeted Deprotection Use of a cell- or tissue-specific catalyst to remove the Aloc group.Site-specific activation of a therapeutic peptide.
Bio-orthogonal Ligation In-situ deprotection followed by reaction with a bio-orthogonal probe.Labeling and imaging of peptides and proteins in living cells.
Caged Peptide Release The Aloc group acts as a "cage" that is removed by a specific stimulus (e.g., light or an enzyme).Controlled release of a bioactive peptide.

While still in its early stages, the exploration of bio-orthogonal applications for this compound holds immense promise for chemical biology, drug delivery, and diagnostics. The ability to perform selective chemical transformations on tryptophan-containing peptides within a living system would provide powerful tools for studying and manipulating biological processes.

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for Aloc-Trp-OH, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF for Fmoc removal .
  • Coupling : Activate carboxyl groups with HBTU/HOBt and monitor coupling efficiency via Kaiser test .
  • Cleavage : Employ TFA-based cocktails (e.g., TFA:thioanisole:EDT:H₂O = 90:5:3:2) to cleave the Aloc protecting group .
  • Optimization : Adjust reaction times, solvent ratios (e.g., DCM vs. DMF), and temperature to improve yield (>85%) and purity (HPLC >95%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : A multi-technique approach is essential:

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~335.3 Da) .
  • NMR : Analyze ¹H and ¹³C spectra in DMSO-d₆; key signals include indole protons (δ 10.8–10.9 ppm) and Aloc methylene (δ 4.5–4.7 ppm) .
  • FTIR : Validate carbonyl stretches (1650–1750 cm⁻¹) and amine N-H bends (3300–3500 cm⁻¹) .

Q. What experimental strategies are recommended for studying this compound’s solubility in aqueous and organic solvents?

  • Methodological Answer : Use a phased approach:

  • Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, ethanol, and acetonitrile at 25°C and 37°C .
  • Quantification : Employ UV-Vis spectroscopy (λ = 280 nm) to measure concentration in saturated solutions .
  • Data Interpretation : Correlate solubility with solvent polarity and hydrogen-bonding capacity. Note contradictions in literature solubility values and validate via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

  • Methodological Answer : Address discrepancies through:

  • Controlled Stability Assays : Incubate this compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 1, 3, and 6 hours, analyzing degradation via LC-MS .
  • Hypothesis Testing : Compare degradation pathways (e.g., hydrolysis vs. oxidation) using antioxidants (e.g., BHT) or protease inhibitors .
  • Data Normalization : Account for batch-to-batch variability by including internal standards (e.g., deuterated tryptophan) .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) and docking simulations:

  • Docking : Use AutoDock Vina to predict binding affinities to tryptophan transporters or enzymes (e.g., indoleamine 2,3-dioxygenase) .
  • MD Simulations : Run GROMACS simulations (50 ns) in explicit solvent to assess conformational stability .
  • Validation : Cross-reference computational data with SPR or ITC binding assays .

Q. How should researchers design experiments to investigate this compound’s role in peptide chain termination or modification?

  • Methodological Answer : Apply a systematic framework (PICO: Population, Intervention, Comparison, Outcome):

  • Population : Model peptides (e.g., short-chain peptides) .
  • Intervention : Incorporate this compound at varying positions (N-terminal vs. C-terminal) .
  • Comparison : Use unmodified Trp or Boc-Trp-OH as controls .
  • Outcome : Measure termination efficiency via MALDI-TOF MS and Edman degradation sequencing .

Data Contradiction and Validation

Q. What methodologies are critical for reconciling conflicting data on this compound’s enzymatic susceptibility?

  • Methodological Answer :

  • Blind Reanalysis : Repeat experiments using identical enzyme batches (e.g., chymotrypsin) and substrate concentrations .
  • Statistical Analysis : Apply ANOVA to compare hydrolysis rates across studies, identifying outliers due to enzyme activity lot variations .
  • Meta-Analysis : Aggregate datasets from primary literature (avoiding secondary sources like BenchChem) and adjust for experimental variables (e.g., temperature, buffer composition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.